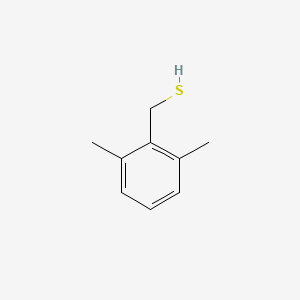

(2,6-Dimethylphenyl)methanethiol

Description

(2,6-Dimethylphenyl)methanethiol (CAS TBD) is an organosulfur compound characterized by a benzene ring substituted with methyl groups at the 2- and 6-positions and a methanethiol (-CH2SH) functional group at the para position. Its molecular formula is C9H12S, with a molecular weight of 152.26 g/mol. The thiol group confers nucleophilic reactivity, enabling participation in disulfide bond formation, metal coordination, and thiol-ene click chemistry.

Propriétés

IUPAC Name |

(2,6-dimethylphenyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCATQPMBHAFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2,6-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .

Industrial Production Methods

In industrial settings, the production of (2,6-Dimethylphenyl)methanethiol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(2,6-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Further oxidation of disulfides can yield sulfonic acids.

Substituted Benzene Derivatives: Products of nucleophilic substitution reactions

Applications De Recherche Scientifique

(2,6-Dimethylphenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.

Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.

Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (2,6-Dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|---|

| (2,6-Dimethylphenyl)methanethiol | 152.26 | Not reported | ~220–240 (est.) | ~3.2 (estimated) |

| Metalaxyl | 279.33 | 71–73 | Decomposes | 1.76 |

| Benalaxyl | 325.39 | 78–80 | Decomposes | 3.12 |

Notes:

- Decomposition of amides at elevated temperatures contrasts with the distillable nature of thiols.

Table 2: Spectroscopic Data (NMR Comparison)

Activité Biologique

(2,6-Dimethylphenyl)methanethiol, identified by its CAS number 1384865-20-6, is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Weight : 152.26 g/mol

- Chemical Structure : The compound features a thiol group attached to a dimethyl-substituted phenyl ring.

The biological activity of (2,6-Dimethylphenyl)methanethiol may be influenced by its structural characteristics. Similar compounds, such as methanethiol, have shown interactions with various enzymes and proteins:

- Enzyme Interactions : Methanethiol has been reported to interact with selenium-binding protein 1 (selenbp1) and methyltransferase-like protein 7b (mettl7b), which are involved in sulfur metabolism and methylation processes.

- Biochemical Pathways : The compound may affect sulfur metabolism pathways, potentially impacting cellular processes related to oxidative stress and detoxification mechanisms.

Biological Activity

The biological effects of (2,6-Dimethylphenyl)methanethiol can be categorized into several areas:

- Antioxidant Activity : Preliminary studies suggest that thiols can act as antioxidants by neutralizing free radicals. This property may be relevant in cancer research where oxidative stress plays a critical role .

- Volatile Organic Compounds (VOCs) : Methanethiol is part of the cancer-associated signature of VOCs. Its presence in certain biological contexts may indicate pathological states.

Case Studies and Research Findings

- Microbial Interactions :

- Toxicological Assessments :

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

To understand the unique characteristics of (2,6-Dimethylphenyl)methanethiol, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (3,5-Dimethylphenyl)methanethiol | 75155-96-3 | Antioxidant properties; enzyme interactions |

| (4-Methylphenyl)methanethiol | Not Available | Limited studies; potential VOC interactions |

| Methanethiol | 74-93-1 | Known for toxicity; significant microbial interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.